3-Morpholinecarbonitrile, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinecarbonitrile, 3-methyl- is a chemical compound with the molecular formula C6H10N2O It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinecarbonitrile, 3-methyl- typically involves the reaction of morpholine with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide as the nitrile source, which reacts with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-Morpholinecarbonitrile, 3-methyl- often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology allows for precise control over reaction parameters, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
3-Morpholinecarbonitrile, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
3-Morpholinecarbonitrile, 3-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Morpholinecarbonitrile, 3-methyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases involved in cytokinesis and cell cycle regulation. This inhibition is achieved through the central inhibitory action on these enzymes, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarbonitrile: Another morpholine derivative with similar chemical properties but different reactivity due to the position of the nitrile group.
1-Piperidinecarbonitrile: A structurally similar compound with a piperidine ring instead of a morpholine ring, leading to different chemical behavior.
Uniqueness
3-Morpholinecarbonitrile, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1206228-67-2 |
---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-methylmorpholine-3-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(4-7)5-9-3-2-8-6/h8H,2-3,5H2,1H3 |
InChI Key |
ASVYYRGRFLPZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.